
5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine
Übersicht
Beschreibung
“5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine” is a chemical compound that is used as a building block in the synthesis of various pharmaceutical and agrochemical products .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The compound can be prepared from 2,3-CTF and is employed as a key intermediate for the preparation of icenticaftor .Molecular Structure Analysis
The molecular formula of “5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine” is C7H5BrF3NO . The structure includes a pyridine ring with bromo, methoxy, and trifluoromethyl substituents .Chemical Reactions Analysis
“5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine” is a substrate used in various chemical reactions. For example, it is used in a palladium-catalyzed α-arylation of a Refomatsky reagent . It also undergoes regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .Wissenschaftliche Forschungsanwendungen
Pharmacology
In pharmacology, this compound is utilized as a precursor in the synthesis of various pharmaceutical agents. Its trifluoromethyl group is particularly significant in the development of new medications due to its ability to improve the metabolic stability and bioavailability of drugs . For instance, it has been used in the synthesis of Leniolisib , a PI3Kδ inhibitor with potential applications in treating disorders related to immune dysregulation .
Material Science
The compound’s unique structure makes it valuable in material science, especially in the creation of novel polymers and coatings. Its ability to introduce fluorine atoms into materials can lead to enhanced chemical resistance and stability, which is crucial for developing advanced materials for industrial applications .
Chemical Synthesis
As a building block in organic synthesis, 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine is used to introduce the trifluoromethyl group into more complex molecules. This is often done through palladium-catalyzed cross-coupling reactions, which are fundamental in constructing carbon-fluorine bonds essential for pharmaceuticals and agrochemicals .
Agriculture
In the agricultural sector, derivatives of this compound are explored for their potential as novel pesticides. The trifluoromethyl group is known to confer increased potency and selectivity to pesticides, making them more effective at lower doses and reducing environmental impact .
Environmental Science
Environmental scientists are interested in the compound’s potential for breaking down pollutants. Its reactivity with various environmental contaminants could lead to the development of more efficient and less harmful methods of remediation .
Analytical Chemistry
In analytical chemistry, 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine can be used as a standard or reagent in chromatographic methods to detect and quantify similar structures within complex mixtures. Its stability under analytical conditions makes it an excellent candidate for such applications .
Biochemistry
Biochemists utilize this compound in the study of enzyme-catalyzed reactions where the trifluoromethyl group’s unique electronic properties can provide insights into enzyme mechanisms and substrate specificity .
Nanotechnology
The compound’s potential applications in nanotechnology are being explored, particularly in the design of surface modifications for nanoparticles. The presence of both bromine and trifluoromethyl groups allows for subsequent functionalization, which is crucial in creating targeted nanomaterials for medical and technological applications .
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with the peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that the trifluoromethyl group in the compound could potentially enhance its binding affinity to its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c1-13-5-2-4(8)3-12-6(5)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGHLWFANAWPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254166 | |
| Record name | 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
CAS RN |
944805-61-2 | |
| Record name | 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944805-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-methoxy-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B1528897.png)
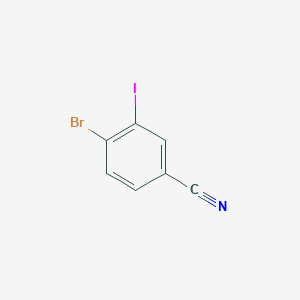
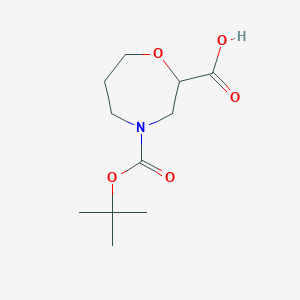
![(3R,4S)-4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1528905.png)




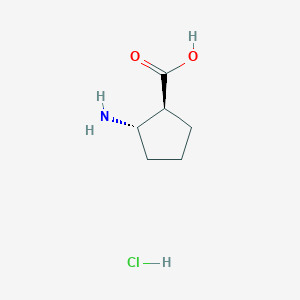


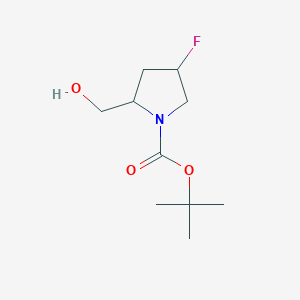
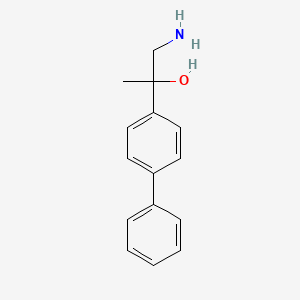
![2-Bromo-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B1528920.png)